[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-furylcarbonyl)phenylmethanone: is an organic compound with the molecular formula C21H12O6 and a molecular weight of 360.3 g/mol . This compound is characterized by the presence of three furan rings attached to a central phenyl ring through carbonyl groups. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-furylcarbonyl)phenylmethanone typically involves the reaction of 3,5-diformylphenyl with 2-furylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Bis(2-furylcarbonyl)phenylmethanone can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl groups are converted to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-furylcarbonyl)phenylmethanone is primarily related to its ability to interact with various molecular targets through its carbonyl and furan groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(2-furylcarbonyl)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.
3,5-Bis(2-furylcarbonyl)phenylpropanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness:
- The presence of three furan rings attached to a central phenyl ring through carbonyl groups makes 3,5-Bis(2-furylcarbonyl)phenylmethanone unique in terms of its structural complexity and potential reactivity.
- Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility as a research compound.
Biologische Aktivität
Overview of 3,5-Bis(2-furylcarbonyl)phenylmethanone
Chemical Structure and Properties
- IUPAC Name: 3,5-Bis(2-furylcarbonyl)phenylmethanone
- CAS Number: 1190948-58-3
- Molecular Formula: C19H14O5
- Molecular Weight: 326.31 g/mol
This compound features a complex structure characterized by two furylcarbonyl groups attached to a phenyl ring, contributing to its potential biological activities.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The presence of furyl groups can enhance the interaction with biological targets such as DNA or proteins involved in cancer cell proliferation.
Case Study:
A study on derivatives of furylmethanones showed that they could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and modulation of the cell cycle.
Antioxidant Properties
Compounds containing furan rings are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings:
In vitro assays have demonstrated that similar furan-containing compounds can significantly reduce reactive oxygen species (ROS) levels in cellular models. This suggests that 3,5-Bis(2-furylcarbonyl)phenylmethanone may possess comparable antioxidant properties.
Anti-inflammatory Effects
The anti-inflammatory potential of furan derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Example Research:
A study involving a series of furan-based compounds reported a reduction in inflammation markers in animal models of arthritis. This highlights the potential therapeutic applications of 3,5-Bis(2-furylcarbonyl)phenylmethanone in inflammatory diseases.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[3,5-bis(furan-2-carbonyl)phenyl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUGAPUUZBWVEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361007 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-56-2 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.